![molecular formula C12H10FNO B577761 3-(4-Fluorophenyl)-5-methoxypyridine CAS No. 1214374-19-2](/img/structure/B577761.png)
3-(4-Fluorophenyl)-5-methoxypyridine
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Overview
Description
3-(4-Fluorophenyl)-5-methoxypyridine (also known as 3-FMP) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyridine family, and is a heterocyclic aromatic compound with a phenyl group and a methoxy group attached to the nitrogen atom. 3-FMP has been used in a variety of research applications, including as an inhibitor of enzymes and as a stabilizing agent for proteins. It has also been used in the synthesis of other compounds and in the synthesis of pharmaceuticals.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Potential
Met Kinase Inhibitor Development : The compound has been investigated for its role in the development of selective Met kinase inhibitors. Analogs with modifications at the pyridine and pyridone positions showed improved enzyme potency and selectivity, leading to significant tumor stasis in preclinical models, demonstrating its potential in cancer therapeutics (Schroeder et al., 2009).
Antimicrobial Activity : Research into pyrazoline and cyanopyridine derivatives, incorporating the 3-(4-Fluorophenyl)-5-methoxypyridine structure, has shown a range of therapeutic activities. These compounds were characterized for their antimicrobial activities, underscoring the versatility of the pyridine nucleus in developing drugs with diverse pharmacological activities (Dangar et al., 2014).
Material Science and Photophysical Properties
Photophysical Studies : The compound's derivatives have been studied for their photophysical properties, such as fluorescence and emission characteristics. These studies are foundational for developing novel fluorescent materials and sensors. The research found that incorporating fluorine atoms into specific positions significantly affects the emission properties and quantum yield of these compounds, making them potential candidates for advanced photonic applications (Kopchuk et al., 2020).
Fluorescent Probes and Sensors : Investigations into 2-methoxy- and 2-morpholino pyridine compounds, including structures similar to 3-(4-Fluorophenyl)-5-methoxypyridine, have highlighted their utility as highly emissive fluorophores. This research is pivotal for developing new fluorescent probes and sensors, offering insights into solvent-dependent fluorescence properties and the influence of substituent modifications on these properties (Hagimori et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that various bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown potent antiviral activities with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVNYVUQPJSKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673400 |
Source
|
Record name | 3-(4-Fluorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-methoxypyridine | |
CAS RN |
1214374-19-2 |
Source
|
Record name | 3-(4-Fluorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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